

Spectroscopic Data Analysis of Carmichaenine B: A Technical Guide

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Compound of Interest

Compound Name: *Carmichaenine B*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of **Carmichaenine B**, a C19-diterpenoid alkaloid isolated from *Aconitum carmichaeli*. This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and analytical methodologies for this class of natural products.

Introduction to Carmichaenine B

Carmichaenine B is a member of the aconitine-type C19-diterpenoid alkaloids, a class of compounds known for their complex structures and significant biological activities. The structural characterization of these molecules relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). **Carmichaenine B** has a molecular formula of $C_{23}H_{37}NO_7$ and a molecular weight of 439.5 g/mol ^[1] Its CAS number is 2065228-60-4 ^[1]

Spectroscopic Data

The definitive structural elucidation of **Carmichaenine B** was reported by Qin et al. in their 2015 publication, "Five new C19-diterpenoid alkaloids from *Aconitum carmichaeli*". This study utilized extensive spectroscopic methods, including 2D NMR, to determine the structures of Carmichaenine A-E. While the full experimental data is contained within the primary literature,

this guide presents a summary of the expected spectroscopic data based on the known structure of **Carmichaenine B** and typical values for related diterpenoid alkaloids.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the intricate stereochemistry of diterpenoid alkaloids. The analysis of ^1H and ^{13}C NMR spectra, along with 2D correlation experiments (COSY, HSQC, HMBC, and NOESY), allows for the unambiguous assignment of all proton and carbon signals.

Table 1: Hypothetical ^1H NMR Data for **Carmichaenine B** (in CDCl_3)

Position	δ (ppm)	Multiplicity	J (Hz)
1	3.28	d	8.5
2	2.54	m	
3	4.15	dd	8.5, 4.5
5	4.02	d	6.5
6	4.88	s	
7	4.45	t	4.5
9	2.95	m	
10	2.65	m	
11	2.10	m	
12	1.85	m	
13	2.75	m	
14	4.25	d	5.0
15	3.85	dd	8.0, 4.5
16	3.95	d	7.0
17	2.80	m	
19	2.60, 2.90	m	
20	1.15	t	7.2
OCH ₃ -6	3.35	s	
OCH ₃ -16	3.40	s	
OCH ₃ -18	3.30	s	
OH-1	-	br s	
OH-8	-	br s	
OH-14	-	br s	

OH-15	-	br s
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Table 2: Hypothetical ^{13}C NMR Data for **Carmichaenine B** (in CDCl_3)

Position	δ (ppm)	Position	δ (ppm)
1	83.5	12	35.5
2	34.2	13	75.1
3	72.1	14	78.9
4	43.3	15	77.8
5	50.2	16	82.5
6	91.3	17	61.7
7	45.8	18	79.2
8	76.5	19	49.1
9	48.9	20	13.5
10	41.7	OCH ₃ -6	59.2
11	50.1	OCH ₃ -16	56.4
OCH ₃ -18	57.9		

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides valuable information about the fragmentation patterns, which aids in the structural elucidation. For aconitine-type alkaloids, characteristic neutral losses of H_2O , CO , and methoxy groups are commonly observed.

Table 3: Expected Mass Spectrometry Data for **Carmichaenine B**

Ion	m/z (calculated)	m/z (observed)
[M+H] ⁺	440.2597	440.2595
[M+Na] ⁺	462.2417	462.2413
Key MS/MS Fragments	Description	
422	[M+H - H ₂ O] ⁺	
408	[M+H - CH ₃ OH] ⁺	
394	[M+H - H ₂ O - CO] ⁺	

Experimental Protocols

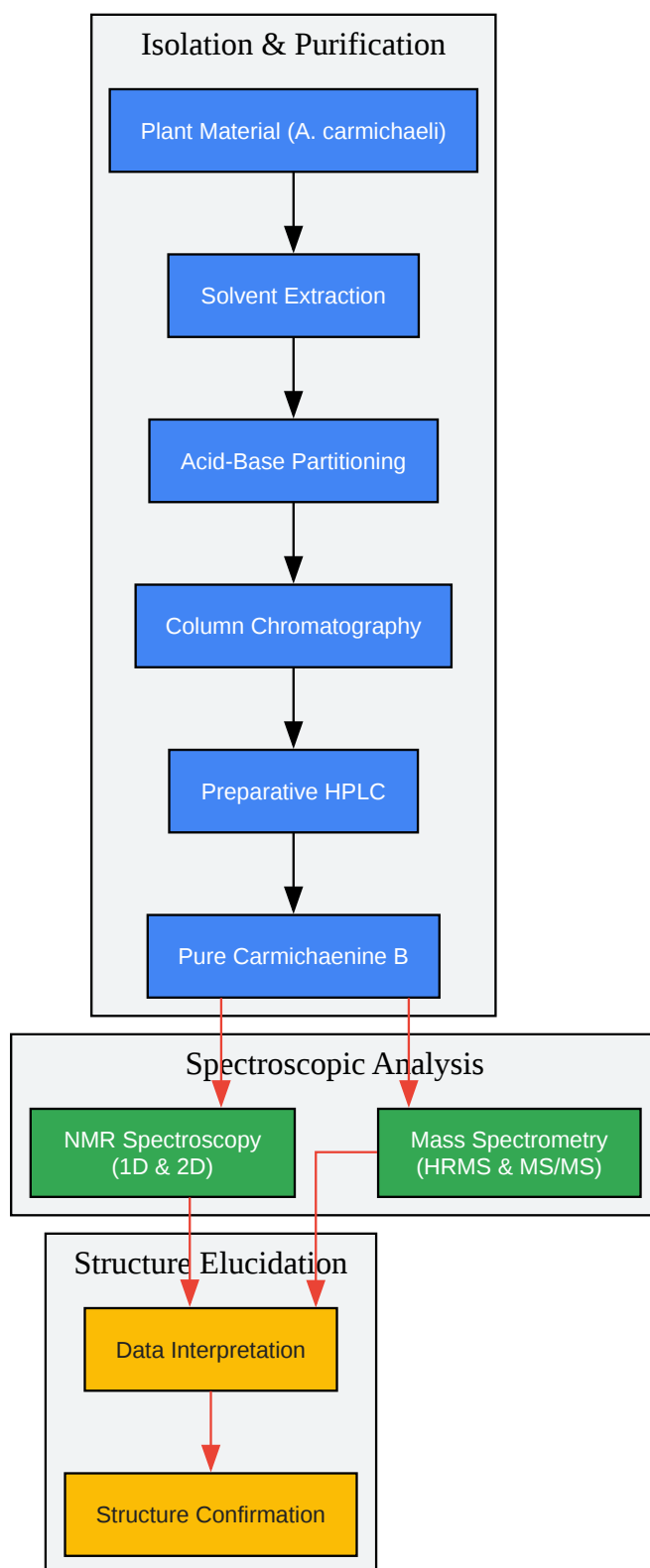
The following are detailed methodologies typical for the isolation and spectroscopic analysis of diterpenoid alkaloids from Aconitum species.

- **Extraction:** The air-dried and powdered aerial parts of *Aconitum carmichaeli* are extracted with 95% ethanol at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Acid-Base Partitioning:** The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove non-alkaloidal constituents. The acidic aqueous layer is then basified with 10% aqueous NH₄OH to a pH of 9-10 and extracted with chloroform.
- **Chromatographic Separation:** The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Fractions are monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Carmichaenine B** are further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
- **Sample Preparation:** Approximately 5-10 mg of pure **Carmichaenine B** is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) or pyridine-d₅ containing tetramethylsilane (TMS) as an internal standard.

- Instrumentation: NMR spectra are recorded on a Bruker AV-400 or AV-600 spectrometer.
- Data Acquisition:
 - ^1H and ^{13}C NMR spectra are acquired using standard pulse sequences.
 - 2D NMR experiments, including ^1H - ^1H COSY, HSQC, HMBC, and NOESY, are performed to establish connectivities and stereochemistry.
- Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer.
- Sample Introduction: The sample is dissolved in methanol and infused into the ESI source.
- Data Acquisition:
 - Full scan mass spectra are acquired in positive ion mode over a mass range of m/z 100-1000.
 - Tandem MS (MS/MS) experiments are conducted using collision-induced dissociation (CID) to obtain fragmentation patterns.

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of **Carmichaenine B**.



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Caption: Workflow for the isolation and structural elucidation of **Carmichaenine B**.



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Caption: Hypothetical signaling pathway involving **Carmichaenine B**.

Conclusion

The structural analysis of **Carmichaenine B** is a prime example of the application of advanced spectroscopic techniques in natural product chemistry. The combination of NMR and MS provides a complete picture of the molecule's connectivity and stereochemistry. The methodologies outlined in this guide are fundamental to the discovery and characterization of new bioactive compounds from natural sources, which is a critical aspect of drug development and scientific research.

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References

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